N-(2-(cyclohex-1-en-1-yl)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

Description

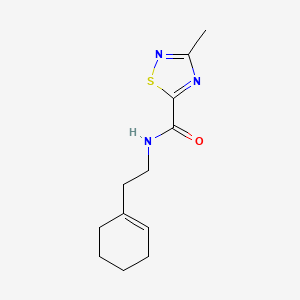

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a synthetic organic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a carboxamide group at position 5. The carboxamide moiety is further functionalized with a 2-(cyclohex-1-en-1-yl)ethyl chain. The 1,2,4-thiadiazole ring is a heterocyclic system containing two nitrogen atoms and one sulfur atom, which confers unique electronic and steric properties.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3OS/c1-9-14-12(17-15-9)11(16)13-8-7-10-5-3-2-4-6-10/h5H,2-4,6-8H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJILTFXPIVXACB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NCCC2=CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of 2-(cyclohex-1-en-1-yl)ethylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiadiazole derivatives.

Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

The 1,2,4-thiadiazole moiety is known for its diverse biological activities, including antiviral properties. Research indicates that compounds containing this structure exhibit significant activity against various viruses. For instance, derivatives of 1,3,4-thiadiazole have been evaluated for their ability to inhibit HIV replication. One such compound demonstrated an EC50 value of 0.96 μg/mL against HIV-1 and 2.92 μg/mL against HIV-2, although it showed low selectivity compared to established antiviral agents like efavirenz .

1.2 Antibacterial and Antifungal Properties

Compounds featuring the thiadiazole ring have also been reported to possess antibacterial and antifungal activities. A study highlighted that several derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria as well as fungal strains. Specifically, some compounds showed effectiveness at concentrations as low as 0.25 mg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .

1.3 Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has been documented in various studies. For example, certain compounds have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory conditions .

Agricultural Applications

2.1 Pesticidal Activity

Research into the agricultural applications of thiadiazole derivatives has revealed promising results in pest control. Compounds similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide have been tested for their efficacy against phytopathogenic fungi. In vitro assays indicated that these compounds could inhibit the growth of several fungal species responsible for crop diseases .

2.2 Herbicidal Properties

Some studies have suggested that thiadiazole derivatives may also possess herbicidal properties. The mechanism often involves disrupting metabolic pathways in target plants, leading to growth inhibition or death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. Research has shown that modifications to the thiadiazole ring or the attached alkyl chains can significantly affect biological activity. For instance, variations in substituents on the thiadiazole ring have been correlated with increased potency against specific bacterial strains or enhanced antiviral activity .

Case Studies

Case Study 1: Antiviral Development

A study focusing on the synthesis of novel thiadiazole-based compounds reported the development of a lead compound with improved selectivity and potency against HIV compared to previous derivatives. This compound underwent further optimization through SAR studies, leading to enhanced antiviral profiles and reduced cytotoxicity in mammalian cells .

Case Study 2: Agricultural Efficacy

In agricultural research, a series of thiadiazole derivatives were synthesized and tested against Fusarium species known to affect crops like wheat and corn. The results showed that certain compounds could reduce fungal biomass by over 70% at minimal concentrations, indicating their potential as effective fungicides .

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally related to several classes of bioactive molecules, particularly carboxamide derivatives and thiadiazole-containing compounds. Below is a detailed comparison with key analogs:

Key Findings:

Core Heterocycle: The 1,2,4-thiadiazole core in the target compound differs from 1,3,4-thiadiazole analogs (e.g., ) in nitrogen-sulfur positioning. Compared to benzamide derivatives (), the thiadiazole ring offers greater rigidity and hydrogen-bonding capacity, which may enhance target selectivity.

Substituent Effects :

- The cyclohexenylethyl chain in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the methoxyphenylethyl analog (logP ~2.8) . This could improve blood-brain barrier penetration but may also increase plasma protein binding.

- Thioether-containing analogs () exhibit higher reactivity due to sulfur’s redox activity, which might confer broader antiviral activity but also higher toxicity risks.

Synthetic Accessibility :

- The target compound’s synthesis likely involves cyclization of a thiosemicarbazide intermediate followed by alkylation, similar to methods described for 1,3,4-thiadiazoles . However, introducing the cyclohexenyl group requires careful control of steric hindrance during coupling reactions.

In contrast, 1,3,4-thiadiazoles () are more commonly explored for antimicrobial applications .

Research Implications and Gaps

- Activity Profiling: No direct biological data exists for the target compound. Testing against kinase inhibitors or microbial targets is recommended, leveraging its structural similarity to patented anticancer and antiviral agents .

- Metabolic Stability: The cyclohexenyl group may undergo oxidation to cyclohexanol derivatives, a pathway observed in related compounds (e.g., 4-[1-(cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol in ). Comparative metabolism studies with methoxyphenyl analogs are needed.

- Toxicity : Thiadiazoles can exhibit hepatotoxicity; substituting the cyclohexenyl group for aromatic rings (e.g., ) may mitigate this risk but requires validation.

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The thiadiazole ring system is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Structural Overview

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C12H16N4OS

- Molecular Weight : 252.35 g/mol

This compound features a cyclohexene moiety attached to an ethyl chain and a thiadiazole ring, which contributes to its unique reactivity and biological profile.

1. Antimicrobial Activity

Compounds containing the 1,2,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. Research indicates that derivatives of thiadiazoles exhibit activity against various bacterial strains. For instance, studies have shown that certain thiadiazole derivatives possess inhibitory effects on Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

2. Anti-inflammatory Properties

Thiadiazole derivatives have also been explored for their anti-inflammatory effects. For example, compounds with selective COX-2 inhibition were reported to reduce inflammation without affecting COX-1 activity significantly. This selectivity could lead to fewer gastrointestinal side effects compared to traditional NSAIDs .

3. Anticancer Potential

The anticancer activity of thiadiazole derivatives is another area of interest. Studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Kelekci et al., several thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant strains, indicating strong potential for further development as antimicrobial agents .

Case Study 2: Anti-inflammatory Action

A series of 1,3,4-thiadiazole derivatives were tested for their anti-inflammatory properties using the carrageenan-induced paw edema model in rats. Compounds demonstrated significant reduction in paw swelling compared to the control group, with some exhibiting effects comparable to established anti-inflammatory drugs like celecoxib .

Research Findings

The following table summarizes key findings related to the biological activities of this compound and similar compounds:

| Biological Activity | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial | Kelekci et al. | MICs as low as 10 µg/mL against resistant bacteria |

| Anti-inflammatory | Villemagne et al. | Significant reduction in edema comparable to celecoxib |

| Anticancer | Parikh et al. | Induced apoptosis in various cancer cell lines |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(cyclohex-1-en-1-yl)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis of thiadiazole derivatives typically involves cyclization reactions. For example, analogous compounds are synthesized via a two-step process: (i) condensation of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes), followed by (ii) cyclization in DMF with iodine and triethylamine to eliminate sulfur and form the thiadiazole core . Optimization involves adjusting solvent polarity (e.g., acetonitrile vs. DMF), reaction time, and stoichiometry of iodine, which acts as both a catalyst and oxidizing agent. Yield improvements (e.g., from 37% to 70% in related compounds) are achieved by monitoring reaction progress via TLC and quenching intermediates promptly .

Q. How can structural confirmation of the compound be reliably performed using spectroscopic and chromatographic methods?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the cyclohexenyl ethyl group (δ ~5.5–5.7 ppm for the cyclohexene double bond protons) and the thiadiazole ring (δ ~8.2–8.5 ppm for C-5 carboxamide protons). Methyl groups (e.g., 3-methyl on the thiadiazole) resonate at δ ~2.1–2.3 ppm .

- IR Spectroscopy : Confirm the carboxamide C=O stretch (~1680–1700 cm⁻¹) and thiadiazole ring vibrations (~1550–1600 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ calculated for C₁₃H₁₈N₃O₂S: 296.1) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) observed for thiadiazole derivatives?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, cell lines). For example, thiadiazole derivatives exhibit pH-dependent antimicrobial activity due to protonation of the carboxamide group, which alters membrane permeability . To validate results:

- Use orthogonal assays (e.g., broth microdilution for MICs vs. time-kill curves).

- Test cytotoxicity in parallel (e.g., MTT assay on mammalian cells) to distinguish selective antimicrobial activity from nonspecific toxicity .

- Employ statistical tools (e.g., ANOVA with post-hoc tests) to assess significance across replicates.

Q. How can computational modeling guide the design of derivatives with enhanced target binding (e.g., enzyme inhibition)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions between the thiadiazole core and target proteins (e.g., bacterial dihydrofolate reductase). Key parameters include binding affinity (ΔG) and hydrogen bonding with active-site residues (e.g., Asp27, Tyr100) .

- QSAR Studies : Develop regression models correlating substituent electronegativity (Hammett σ constants) with IC₅₀ values. For example, electron-withdrawing groups on the cyclohexenyl moiety may enhance binding to hydrophobic enzyme pockets .

- Validate predictions with in vitro enzyme inhibition assays (e.g., spectrophotometric monitoring of NADPH oxidation) .

Q. What experimental designs are optimal for studying the compound’s stability under varying storage and physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stressors:

- Hydrolytic : 0.1M HCl/NaOH at 40°C for 24 hours.

- Oxidative : 3% H₂O₂ at 25°C for 6 hours.

- Photolytic : UV light (254 nm) for 48 hours.

- Analyze degradation products via LC-MS and compare with stability-indicating HPLC methods (e.g., >90% recovery of parent compound) .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months, sampling monthly to track purity (ICH Q1A guidelines) .

Data Analysis and Interpretation

Q. How should researchers address variability in solubility data across different solvent systems?

- Methodological Answer :

- Solubility Screening : Use shake-flask method in solvents (e.g., DMSO, ethanol, PBS) at 25°C. Centrifuge at 10,000 rpm for 15 minutes and quantify supernatant via UV-Vis (λmax ~270 nm for thiadiazoles) .

- Apply Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity. For example, DMSO (δP=18.4) may solubilize the compound better than ethanol (δP=8.8) due to stronger dipole interactions .

Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Example equation:

- Assess goodness-of-fit via R² (>0.95) and residual plots. Use bootstrap resampling (n=1000) to estimate 95% confidence intervals .

Ethical and Theoretical Considerations

Q. How can a theoretical framework (e.g., molecular orbital theory) inform mechanistic studies of this compound’s reactivity?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. For example, the thiadiazole C-2 position may show high electrophilicity (LUMO energy ~-1.5 eV) .

- Correlate computed Fukui indices with experimental reactivity in nucleophilic substitution reactions (e.g., thiol exchange at C-5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.